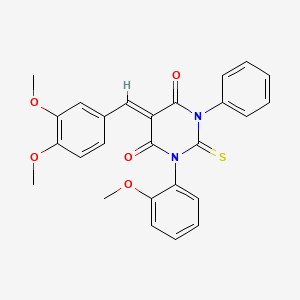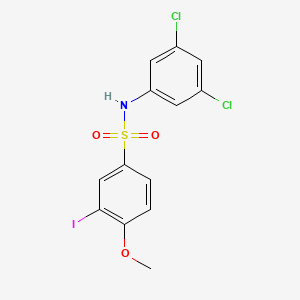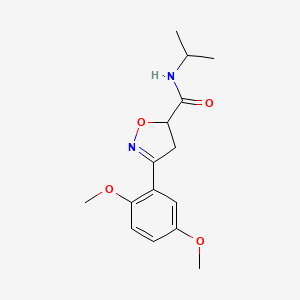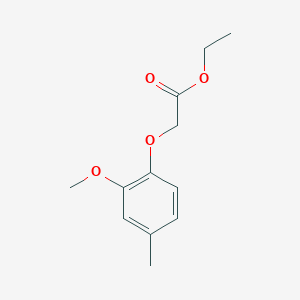
5-(3,4-dimethoxybenzylidene)-1-(2-methoxyphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 5-(3,4-dimethoxybenzylidene)-1-(2-methoxyphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves condensation reactions and the coupling of dihydro-2-thioxo-4,6-pyrimidinediones with various bases to achieve targeted substitutions and functionalities. For instance, Nigam, Saharia, and Sharma (1981) describe synthesizing 1-phenyl-3-(p-methoxyphenyl)- and 1,3-di(p-methoxyphenyl) dihydro-2-thioxo-4,6-pyrimidinediones, demonstrating the compound's potential for microbial activity against a range of microorganisms (Nigam, Saharia, & Sharma, 1981).
Molecular Structure Analysis
The molecular structure of derivatives related to this compound has been characterized by various spectroscopic methods. Nagarajaiah and Begum (2015) synthesized and characterized compounds with a thiazolopyrimidine backbone, providing insights into their structural stability and interaction patterns through IR, NMR, and X-ray diffraction studies (Nagarajaiah & Begum, 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound and its derivatives can be explored through their ability to undergo various chemical reactions, including Suzuki cross-coupling, which allows for the introduction of different substituents and functional groups. Saygılı, Batsanov, and Bryce (2004) demonstrated the synthesis of heteroarylpyrimidines through Suzuki cross-coupling reactions, indicating the compound's versatility in chemical transformations (Saygılı, Batsanov, & Bryce, 2004).
Physical Properties Analysis
The physical properties of compounds with a thioxo-dihydropyrimidine core can be inferred from their crystal structure and spectroscopic data, which reveal information about their conformation, intermolecular interactions, and stability. The study by Nagarajaiah and Begum (2011) on a related compound highlights the significance of O—H⋯N interactions in determining the compound's physical stability and structure (Nagarajaiah & Begum, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of thioxo-dihydropyrimidine derivatives can be influenced by their structural motifs and substitution patterns. Agarkov et al. (2023) investigated the synthesis, self-assembly, and cytotoxic activity of 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines, showing how variations in the chemical structure affect their biological activity and chemical properties (Agarkov et al., 2023).
Applications De Recherche Scientifique
Nonlinear Optical Properties
One significant application of this compound is in the field of nonlinear optics. Shettigar et al. (2009) investigated the third-order nonlinear optical properties of two novel styryl dyes, including 5-(3,4-dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, using the Z-scan technique. The study revealed that these compounds exhibit promising nonlinear optical (NLO) materials potential due to their significant two-photon absorption, a phenomenon crucial for applications in optical limiting, photodynamic therapy, and the development of NLO devices (Shettigar et al., 2009).
Antibacterial Applications
Another research domain is its potential antibacterial applications. Roth et al. (1989) synthesized a series of compounds derived from 5-(3,4-dimethoxybenzylidene)-1-(2-methoxyphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, demonstrating high in vitro activity against anaerobic bacteria. This highlights the compound's utility in developing new antibacterial agents, especially for resistant strains, offering a new avenue for therapeutic intervention (Roth et al., 1989).
Propriétés
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5S/c1-31-21-12-8-7-11-20(21)28-25(30)19(15-17-13-14-22(32-2)23(16-17)33-3)24(29)27(26(28)34)18-9-5-4-6-10-18/h4-16H,1-3H3/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDXOOUVFHBOSV-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3OC)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3OC)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(5-bromo-2-furyl)-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4618059.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4618061.png)

![allyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4618068.png)
![(4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4618071.png)

![9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4618091.png)
![N-benzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618098.png)
![N~2~-(4-tert-butylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4618124.png)

![1-(2-chlorobenzoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4618142.png)
![7-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4618143.png)
